3-Iodo-8-nitroimidazo[1,2-a]pyridine
Description
1.1. Classical Iodination Methods Using N-Iodosuccinimide
Traditional approaches to synthesizing 3-iodo-8-nitroimidazo[1,2-a]pyridine often rely on N-iodosuccinimide (NIS) as the iodinating agent. These methods typically involve the reaction of 8-nitroimidazo[1,2-a]pyridine with NIS in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at ambient or slightly elevated temperatures (25–60°C) . For instance, a two-step protocol begins with the formation of an enamine intermediate via condensation of 2-aminopyridine derivatives with aldehydes, followed by iodination using NIS in the presence of sodium bicarbonate . This method achieves moderate yields (60–75%) and is favored for its operational simplicity.
A critical advancement involves the use of ionic liquids as reaction media, which enhances solubility and reduces side reactions. For example, combining NIS with [BMIM]NTf₂ (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) under mild conditions (40°C, 2 hours) improves regioselectivity at the C3 position, yielding this compound in 82% efficiency . However, stoichiometric NIS usage and limited functional group tolerance remain challenges.
1.2. Ultrasound-Assisted Metal-Free Synthesis Protocols
Ultrasound irradiation has emerged as a green alternative for iodination, significantly accelerating reaction kinetics. A metal-free protocol employs molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol under sonication (40 kHz, 50°C) . This method achieves 85–92% yields within 30–60 minutes by generating iodine radicals (*I- *) via TBHP-mediated oxidation, which selectively attack the electron-rich C3 position of the imidazo[1,2-a]pyridine core.
Key advantages include:
- Reduced reaction time : Conventional heating requires 6–12 hours, while ultrasound completes iodination in ≤1 hour .
- Atom economy : Stoichiometric I₂ ensures minimal waste, with >90% iodine incorporation efficiency .
- Broad substrate scope : Electron-withdrawing groups (e.g., nitro at C8) do not hinder reactivity, enabling the synthesis of 3-iodo-8-nitro derivatives in 88% yield .
1.3. Molecular Iodine-Catalyzed Mechanochemical Approaches
Mechanochemical strategies using molecular iodine as a catalyst enable solvent-free iodination. Ball milling 8-nitroimidazo[1,2-a]pyridine with I₂ and potassium persulfate (K₂S₂O₈) at 500 rpm for 20 minutes delivers the 3-iodo product in 78% yield . The mechanical energy from milling facilitates iodine activation, bypassing the need for toxic solvents.
A one-pot variant combines imidazo[1,2-a]pyridine synthesis and iodination: 2-aminopyridine, nitroacetophenone, and I₂ are milled with ZnO nanoparticles, yielding this compound directly in 70% efficiency . This method is scalable and avoids intermediate isolation, making it industrially viable.
1.4. Regioselective Halogenation Strategies for Positional Control
Achieving C3 selectivity in iodination requires precise control over electronic and steric factors. Strategies include:
- Electrochemical iodination : Using NaI as the iodine source in an undivided cell with Pt electrodes, this compound is formed via anodic oxidation. This method achieves 89% regioselectivity by stabilizing cationic intermediates at the C3 position .
- Directing group assistance : Introducing a nitro group at C8 electronically deactivates adjacent positions, directing iodination to C3. For example, nitration prior to iodination increases C3 selectivity from 70% to 95% .
- Lewis acid mediation : FeCl₃·6H₂O coordinates with the pyridine nitrogen, polarizing the C3–H bond for selective iodination. This approach delivers 91% regioselectivity in dichloroethane at 80°C .
Table 1. Comparison of Iodination Methods
| Method | Conditions | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| NIS in acetonitrile | 25°C, 12 hours | 68 | 85 |
| Ultrasound/I₂/TBHP | 50°C, 30 minutes | 92 | 95 |
| Ball milling/I₂/K₂S₂O₈ | Solvent-free, 20 minutes | 78 | 90 |
| Electrochemical (NaI) | Pt electrodes, 10 mA, 2 hours | 84 | 89 |
Properties
IUPAC Name |
3-iodo-8-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLLAQQLKPVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine typically involves the iodination of 8-nitroimidazo[1,2-a]pyridine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in acetonitrile at room temperature, resulting in the formation of this compound with a good yield . Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with aryl or alkyl groups.
Reduction Reactions: The nitro group at the 8-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include N-iodosuccinimide for iodination, palladium catalysts for cross-coupling reactions, and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Imidazo[1,2-a]pyridines have been extensively studied for their antimicrobial properties. Specifically, 3-Iodo-8-nitroimidazo[1,2-a]pyridine has shown significant activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that compounds within this class can inhibit the growth of Mycobacterium tuberculosis through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study: Anti-TB Activity
A study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against drug-resistant strains of TB. The results indicated that this compound exhibited notable inhibitory effects on MDR-TB strains, making it a candidate for further development as an anti-TB agent .
1.2 Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
Data Table: Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 79 | 65 |
| Biphenyl derivative | 79 | - |
| Dichlorophenyl derivative | - | 65 |
Synthetic Applications
2.1 Synthesis Strategies
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and environmental sustainability. Recent advancements include metal-free direct synthesis protocols and ultrasonication techniques that utilize molecular iodine as a catalyst . These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes.
Case Study: Ultrasonication Method
Research demonstrated that using ultrasonication with molecular iodine leads to high-yield synthesis of imidazo[1,2-a]pyridines under mild conditions. This approach is particularly advantageous for large-scale production due to its simplicity and cost-effectiveness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological properties. Modifications at specific positions on the imidazo ring can significantly influence biological activity. For instance, introducing halogens or nitro groups can enhance antimicrobial potency or cholinesterase inhibition .
Data Table: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Iodine at position 3 | Enhanced anti-TB activity |
| Nitro at position 8 | Increased cholinesterase inhibition |
| Biphenyl side chain | Strong AChE inhibition |
Mechanism of Action
The mechanism of action of 3-Iodo-8-nitroimidazo[1,2-a]pyridine depends on its specific application. In pharmaceutical chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Effects : Iodo substitution at C3 offers distinct reactivity compared to bromo or chloro analogues (e.g., 3-bromo-8-methylimidazo[1,2-a]pyridine, ), enabling selective cross-coupling reactions for drug derivatization .
- Positional Isomerism: Nitro groups at C3 (e.g., 2-Methyl-3-nitroimidazo[1,2-a]pyridine) versus C8 result in divergent biological outcomes.
Key Findings :
- Nitration Selectivity : Positional control of nitro groups is achieved using directing groups or tailored conditions. For example, nitration at C8 in 3-iodo derivatives requires steric and electronic guidance .
- Cross-Coupling Efficiency : Iodo-substituted imidazo[1,2-a]pyridines exhibit superior reactivity in palladium-catalyzed couplings compared to bromo or chloro analogues, as seen in the synthesis of 6-Chloro-3-nitro-8-(pyridin-4-yl) derivatives .
Antikinetoplastid Activity :
- The 3-nitroimidazo[1,2-a]pyridine scaffold (e.g., 6-Chloro-3-nitro derivatives) demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 0.12 µM) .
- Role of C8 Substituents : Nitro groups at C8 improve aqueous solubility and metabolic stability compared to C3-nitro isomers, critical for in vivo efficacy .
Antitubercular Potential :
- 8-Morpholinoimidazo[1,2-a]pyrazine derivatives () highlight the importance of heterocyclic substituents, though 3-iodo-8-nitro derivatives remain underexplored in this context.
Biological Activity
3-Iodo-8-nitroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the pharmacological properties associated with its derivatives.
This compound features a nitro group and an iodine atom that contribute to its reactivity and biological interactions. The presence of these functional groups enhances its ability to interact with various biological targets, leading to significant pharmacological effects.
The biological activity of this compound primarily involves:
- Targeting Enzymes and Receptors : It has been shown to interact with enzymes involved in metabolic pathways and various receptors, including nicotinic acetylcholine receptors (nAChRs) which play critical roles in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's disease .
- Inhibition of Pathogens : Compounds in this class have demonstrated efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), showcasing their potential as anti-infective agents.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial : Significant antibacterial and antifungal properties have been reported, making it a candidate for the development of new antimicrobial agents.
- Anticancer : Research indicates that imidazo[1,2-a]pyridine derivatives have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic profile in conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Variations in substitution patterns on the imidazo[1,2-a]pyridine scaffold can lead to significant changes in potency and selectivity towards biological targets. For instance:
| Substituent | Biological Activity |
|---|---|
| Nitro group | Enhances antibacterial activity |
| Iodine atom | Increases binding affinity to receptors |
| Alkyl groups | Modulate lipophilicity and bioavailability |
Case Studies
Several studies have highlighted the biological potential of imidazo[1,2-a]pyridine derivatives:
- Antitubercular Activity : A study demonstrated that certain derivatives exhibited potent activity against MDR-TB strains, suggesting that modifications at the 6-position could enhance efficacy against resistant strains.
- Neuroprotective Effects : Another investigation into the binding affinities of related compounds indicated that structural modifications could improve selectivity for nAChRs, offering insights into potential treatments for neurodegenerative diseases .
- Anticancer Properties : Research focused on various analogs revealed that specific substitutions led to enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for introducing iodine and nitro groups at the 3- and 8-positions of imidazo[1,2-a]pyridine?
- Methodological Answer : Halogenation at the 3-position can be achieved using polymer-bound alpha-haloketones, followed by nitration at the 8-position via electrophilic aromatic substitution under controlled acidic conditions. Solid-phase synthesis allows precise regioselectivity and reduces side reactions . Structural validation requires H NMR (e.g., δ 8.50 ppm for aromatic protons) and ESI-HRMS (e.g., [M+H] at 225.1145) to confirm substitution patterns .
Q. How can spectroscopic techniques distinguish 3-iodo-8-nitroimidazo[1,2-a]pyridine from structurally similar derivatives?
- Methodological Answer : Key distinctions include:
- FT-IR : Nitro group absorption at ~1512 cm and NH stretches at ~3336 cm .
- C NMR : Characteristic shifts for iodinated (δ 143.93 ppm) and nitrated carbons (δ 141.94 ppm) .
- HRMS : Exact mass matching (e.g., CHINO requires 272.9400; observed 272.9405) .
Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?
- Methodological Answer : Use cancer cell lines (HepG2, MCF-7, A375) and normal Vero cells for comparative cytotoxicity assays. IC values <20 μM in cancer cells versus >90 μM in normal cells indicate selective activity. MTT assays under standardized protocols (24–72 hr exposure) are recommended .
Advanced Research Questions
Q. How does the stereoelectronic interplay between the 3-iodo and 8-nitro substituents influence anticancer activity?
- Methodological Answer : Nitro groups at para positions enhance activity due to electron-withdrawing effects, while meta-substitution reduces potency. Iodine’s steric bulk may hinder binding in some targets but improve pharmacokinetics. Computational docking (e.g., AutoDock Vina) and electrostatic potential maps can rationalize these effects .
Q. What catalytic systems improve the scalability of synthesizing this compound?
- Methodological Answer : Iodine-catalyzed one-pot reactions under solvent-free conditions (e.g., EtN as base, 80°C, 6 hr) achieve >80% yield. Continuous flow reactors minimize by-products (e.g., diiodinated impurities) and enhance reproducibility .
Q. How do structural modifications at the 2-position affect the compound’s pharmacological profile?
- Methodological Answer : Introducing electron-donating groups (e.g., -NH) at the 2-position increases cytotoxicity (IC ~11 μM) by enhancing DNA intercalation. Contrastingly, electron-withdrawing groups (e.g., -NO) reduce potency (IC >30 μM). SAR studies should pair HPLC purity checks (>95%) with kinase inhibition assays .
Q. What in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer : Murine models of LPS-induced inflammation or collagen-induced arthritis. Dose-response studies (10–50 mg/kg, oral) with TNF-α/IL-6 ELISA and histopathology are critical. Imidazo[1,2-a]pyridines show ~40% reduction in inflammation markers at 25 mg/kg .
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for nitro-substituted derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict nitro group orientations and charge distributions. Compare Mulliken charges with experimental IC values to identify meta/para electronic effects .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
